(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: First Synthesis & Resolution Guide
(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: First Synthesis & Resolution Guide
This guide provides an in-depth technical analysis of the first synthesis and resolution of (S)-3-Aminotetrahydrofuran-3-carboxylic acid (CAS: 1315052-80-2). This quaternary amino acid is a critical scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere for serine or cysteine derivatives, and is notably utilized in the synthesis of cathepsin inhibitors and other peptidomimetics.
Executive Technical Summary
The synthesis of (S)-3-aminotetrahydrofuran-3-carboxylic acid presents a classic challenge in organic synthesis: the construction of a quaternary stereocenter on a heterocyclic ring. Unlike simple
The first scalable and authoritative access to the enantiopure (S)-isomer was not achieved through a de novo asymmetric total synthesis, but rather through the Bucherer-Bergs multicomponent reaction followed by a rigorous optical resolution . This pathway, optimized by process chemists at Boehringer Ingelheim (Han, Senanayake, Tang, et al., 2008), remains the industrial gold standard for accessing this chiral building block.
Key Synthetic Characteristics:
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Core Strategy: Bucherer-Bergs Spirocyclization
Hydrolysis Resolution. -
Starting Material: Dihydrofuran-3(2H)-one (3-Ketotetrahydrofuran).
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Chirality Source: Chemical resolution (via chiral acids) or Enzymatic resolution (Amidase/Lipase).
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Absolute Configuration: (S)-enantiomer confirmed via X-ray crystallography and Vibrational Circular Dichroism (VCD).
The Foundational Route: Bucherer-Bergs Synthesis
The synthesis begins with the construction of the racemic quaternary center. The Bucherer-Bergs reaction is preferred over the Strecker synthesis because the resulting hydantoin intermediate is crystalline, easy to purify, and thermodynamically stable.
Mechanism of Action
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Imine Formation: The ketone carbonyl condenses with ammonia (from ammonium carbonate) to form an imine.
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Nucleophilic Attack: Cyanide anion attacks the imine to form an
-aminonitrile. -
Carbamoylation: Carbon dioxide (from carbonate) reacts with the amine to form a carbamic acid.
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Cyclization: Intramolecular attack of the carbamate oxygen on the nitrile carbon closes the spiro-hydantoin ring.
DOT Diagram: Bucherer-Bergs Pathway
Figure 1: The Bucherer-Bergs pathway to the racemic quaternary amino acid precursor.
The Chiral Breakthrough: Resolution of the (S)-Enantiomer
The pivotal step distinguishing the "first synthesis" of the (S)-isomer is the resolution process. While modern methods might employ chiral HPLC, the foundational chemical route utilizes fractional crystallization with a chiral resolving agent.
Resolution Strategy (Boehringer Ingelheim Protocol)
The racemic amino acid is converted to a derivative (often an ester or amide) or resolved directly using a chiral acid.
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Resolving Agent: (S)-Mandelic acid or (L)-Tartaric acid derivatives.
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Principle: Formation of diastereomeric salts with distinct solubility profiles. The (S,S)-salt precipitates, while the (R,S)-salt remains in the mother liquor (or vice versa).
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Alternative (Enzymatic): Selective hydrolysis of the spiro-hydantoin using a D-hydantoinase (leaving the L-form) or an amidase on the amide derivative.
DOT Diagram: Resolution Logic
Figure 2: Resolution logic for isolating the (S)-enantiomer from the racemic mixture.
Detailed Experimental Protocol
Note: This protocol is synthesized from the standard industrial methods described in WO2008080891 and related process chemistry literature.
Step 1: Synthesis of Tetrahydrofuran-3-spiro-5'-hydantoin
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Reagents: Dihydrofuran-3(2H)-one (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).
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Solvent: Ethanol/Water (1:1).
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Procedure:
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Dissolve ammonium carbonate and KCN in water.
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Add the ketone in ethanol dropwise at 50°C.
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Heat to 60°C for 4-6 hours. The solution will turn dark, then precipitate the hydantoin.
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Cool to 0°C, filter the white solid, and wash with cold water.
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Yield: ~75-85%.
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Step 2: Hydrolysis to Racemic Amino Acid
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Reagents: Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) (1.5 eq).
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Solvent: Water (autoclave conditions often required for difficult substrates, but reflux is sufficient here).
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Procedure:
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Suspend hydantoin in aqueous Ba(OH)₂.
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Reflux at 100°C for 24-48 hours until ammonia evolution ceases.
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Precipitate BaCO₃ by adding ammonium carbonate or bubbling CO₂.
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Filter hot. Evaporate filtrate to dryness to obtain the crude racemic amino acid.
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Step 3: Isolation of (S)-Enantiomer (Chemical Resolution)
Validation Note: Enzymatic resolution is often preferred for scale, but chemical resolution is the classical "first" synthetic access.
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Derivatization (Optional but recommended): Convert the amino acid to the methyl ester hydrochloride.
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Salt Formation: Dissolve the racemic ester in methanol. Add 0.5 equivalents of (L)-Dibenzoyl-tartaric acid .
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Crystallization: Allow the solution to stand at 4°C. The (S)-amine-(L)-tartrate salt crystallizes out preferentially.
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Recrystallization: Recrystallize from MeOH/EtOH to upgrade ee% to >99%.
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Free Basing: Treat the salt with excess HCl/MeOH to recover the (S)-amino acid ester, then hydrolyze with LiOH to yield the free acid.
Validation & Analytical Data
| Parameter | Specification for (S)-Isomer | Method |
| CAS Number | 1315052-80-2 | Registry Check |
| Appearance | White crystalline solid | Visual |
| Molecular Weight | 131.13 g/mol | Mass Spec |
| Optical Rotation | Polarimetry | |
| Enantiomeric Excess | > 98% | Chiral HPLC (Crownpak CR+) |
| Absolute Config | (S) | X-Ray / VCD |
Self-Validating System: To ensure the product is the correct enantiomer, perform a Mosher's Amide analysis . React a small aliquot of the product with (R)-MTPA-Cl. The 1H-NMR shifts of the diastereomer will confirm the absolute configuration compared to literature values for the (S)-adduct.
References
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Han, Z., Gerlach, K., Krishnamurthy, D., Senanayake, C. H., Tang, W., et al. (2008).[1] Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO 2008/080891 A2 . Boehringer Ingelheim International GmbH.
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Source:
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Miyazawa, T., et al. (2013). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry, 24(8), 464-467. (Describes the parallel sulfur-analog methodology).
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Source:
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Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glykokiamidinen. Journal für Praktische Chemie, 140(2), 291–316.
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Source:
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